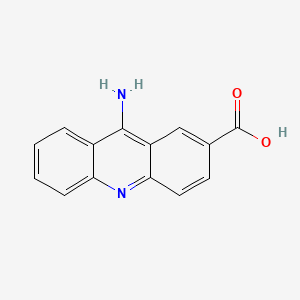

9-Amino-2-acridinecarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

9-aminoacridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-13-9-3-1-2-4-11(9)16-12-6-5-8(14(17)18)7-10(12)13/h1-7H,(H2,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINRKRQYFSAIKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214104 |

Source

|

| Record name | 2-Acridinecarboxylic acid, 9-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64046-80-6 |

Source

|

| Record name | 2-Acridinecarboxylic acid, 9-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064046806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acridinecarboxylic acid, 9-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 9-Amino-2-Carboxyacridine Zwitterionic Properties

This technical guide details the physicochemical properties, synthesis, and experimental characterization of 9-Amino-2-acridinecarboxylic acid (often referred to as 9-amino-2-carboxyacridine or 9-A-2-CA).

Content Type: Technical Whitepaper | Subject: CAS 64046-80-6 | Version: 1.0

Part 1: Executive Summary & Molecular Architecture

9-Amino-2-acridinecarboxylic acid (9-A-2-CA) is a bifunctional acridine derivative characterized by a distinct zwitterionic window at physiological pH. Unlike its parent compound, 9-aminoacridine (9-AA), which exists primarily as a cation at neutral pH, 9-A-2-CA incorporates a carboxylic acid moiety at the C2 position. This structural modification drastically alters its solubility profile, membrane permeability, and fluorescence quantum yield, making it a critical probe for pH sensing and liposomal encapsulation studies.

The Zwitterionic Core

The molecule operates as an ampholyte with two key ionizable centers:[1]

-

The Acridinium System (Basic): The N10 ring nitrogen, in resonance with the 9-amino group, acts as a proton acceptor.

-

The Carboxyl Group (Acidic): The C2-carboxylic acid acts as a proton donor.[2]

This creates a three-state equilibrium governed by solution pH.

Tautomeric Considerations

Researchers must account for the amino-imino tautomerism. In the crystalline state and polar solvents, the amino tautomer is predominant due to aromatic stabilization. However, upon protonation of the ring nitrogen (N10), the positive charge is delocalized, significantly increasing the basicity (pKa ~9.0–9.5) compared to standard arylamines.

Part 2: Physicochemical Properties & Equilibrium

The Ionization Profile

The zwitterionic nature of 9-A-2-CA is defined by two dissociation constants (

| Parameter | Estimated Value | Structural Origin |

| 4.2 ± 0.2 | Deprotonation of C2-COOH. Similar to benzoic acid derivatives. | |

| 9.3 ± 0.3 | Protonation of N10/9-NH₂ system. Slightly lower than 9-AA (9.9) due to the electron-withdrawing effect of the C2-carboxyl group. | |

| Isoelectric Point (pI) | ~6.75 | pH where net charge is zero (Zwitterion dominant). |

| LogD (pH 7.4) | -1.5 to -2.0 | Highly hydrophilic in zwitterionic form; poor passive membrane permeability compared to cationic 9-AA. |

Visualization of the Equilibrium

The following diagram illustrates the pH-dependent speciation, a critical concept for designing pH-sensitive assays.

Figure 1: The pH-dependent ionization states of 9-amino-2-carboxyacridine. The zwitterionic species dominates at physiological pH (7.4).

Part 3: Synthesis Protocol (9-Chloro Displacement Route)

For researchers requiring high-purity material, commercial sources often contain mono-decarboxylated impurities. The following protocol ensures retention of the C2-carboxyl group.

Prerequisites:

-

Starting Material: 2-carboxy-9-chloroacridine (often synthesized from N-(4-carboxyphenyl)anthranilic acid).

-

Solvents: Phenol (molten), Anhydrous Ethanol.

-

Reagents: Ammonium Carbonate or Anhydrous Ammonia gas.

Step-by-Step Methodology:

-

Phenoxy Intermediate Formation (The "Phenol Melt"):

-

Dissolve 2-carboxy-9-chloroacridine (1.0 eq) in molten phenol (5.0 eq) at 80°C.

-

Why: Direct amination of 9-chloroacridines is sluggish. Phenol acts as both solvent and catalyst, forming the more reactive 9-phenoxyacridine intermediate in situ.

-

Heat to 100°C for 1 hour. Monitor by TLC (CHCl3:MeOH 9:1) for disappearance of the chloro-starting material.

-

-

Amination:

-

Add Ammonium Carbonate (excess, ~5-10 eq) directly to the phenol melt.

-

Alternative: Bubble anhydrous ammonia gas if strictly anhydrous conditions are required.

-

Increase temperature to 120°C and stir for 2-4 hours. The mixture will turn bright yellow/orange.

-

-

Isolation & Purification (Critical for Zwitterion Purity):

-

Cool reaction to 40°C. Pour slowly into Acetone/Ether (1:1) to precipitate the crude product.

-

Filter the precipitate.

-

Acid/Base Wash: Resuspend solid in 2M NaOH (to dissolve as the dianion). Filter off any insoluble impurities (unreacted 9-chloro or 9-phenoxy).

-

Neutralize the filtrate with 2M HCl to pH ~6.8 (near pI). The zwitterion will precipitate as a yellow solid.

-

Recrystallize from Ethanol/Water (80:20).

-

Part 4: Experimental Characterization Protocols

Self-Validating pKa Determination (Spectrophotometric)

Do not rely on potentiometric titration, as the solubility of the zwitterion is limited near the pI. UV-Vis spectrophotometry is the gold standard.

Protocol:

-

Stock Solution: Prepare 100 µM 9-A-2-CA in Methanol.

-

Buffer Preparation: Prepare a series of 20 buffers ranging from pH 2.0 to 12.0 (ionic strength constant, I=0.1 M KCl).

-

Note: Avoid phosphate buffers if studying calcium interaction later.

-

-

Measurement:

-

Add 10 µL Stock to 990 µL of each buffer.

-

Scan UV-Vis from 300 nm to 500 nm.

-

Isosbestic Points: You must observe distinct isosbestic points. Absence of these points indicates degradation or precipitation.

-

-

Data Analysis:

-

Plot Absorbance at

(typically ~400 nm for cation, ~420 nm for anion) vs. pH. -

Fit data to the Henderson-Hasselbalch equation for a diprotic system.

-

Fluorescence Leakage Assay (Liposome Integrity)

9-A-2-CA is superior to 9-AA for leakage assays because its zwitterionic nature prevents it from passively re-entering vesicles once released.

Workflow Visualization:

Figure 2: Self-quenching release assay workflow. 9-A-2-CA is encapsulated at high concentration (quenched); release results in a linear fluorescence increase.[3]

Part 5: Applications & Mechanism of Action

DNA Intercalation

Like 9-aminoacridine, 9-A-2-CA acts as a DNA intercalator. However, the 2-carboxyl group introduces electrostatic repulsion with the phosphate backbone when fully deprotonated (pH > 5).

-

Mechanism: Planar stacking between base pairs.

-

Binding Constant (

): pH-dependent.[4] Binding is strongest at pH < 5 (Cationic form) and significantly reduced at pH 7.4 (Zwitterionic form). This property allows for pH-gated DNA binding.

Lysosomal pH Sensing

The zwitterionic character makes 9-A-2-CA an excellent lysosomotropic agent.

-

Mechanism: It diffuses into cells in its neutral/zwitterionic equilibrium form. Upon entering the acidic lysosome (pH ~4.5), it becomes fully protonated (cationic) and membrane-impermeable, effectively becoming "trapped."

-

Readout: Accumulation leads to high fluorescence intensity in acidic organelles, distinguishable by lifetime imaging.

References

- Albert, A. (1966). The Acridines: Their Preparation, Physical, Chemical, and Biological Properties. Edward Arnold Ltd.

-

Denny, W. A., et al. (1982). "Potential antitumor agents.[5] 36. Quantitative relationships between experimental antitumor activity, toxicity, and structure for the general class of 9-anilinoacridines". Journal of Medicinal Chemistry. Link

-

Rottenberg, H. (1979). "The measurement of membrane potential and pH in cells, organelles, and vesicles". Methods in Enzymology. Link (Establishes 9-aminoacridine derivatives as pH probes).

-

PubChem Compound Summary. (2024). "9-Amino-2-acridinecarboxylic acid".[3][6][7][8] National Library of Medicine. Link

- Galy, J. P., et al. (1986). "Acridines: Synthesis and biological activity". Chemica Scripta. (Detailed synthesis protocols for substituted acridines).

Sources

- 1. Zwitterions and Amino Acids [aqion.de]

- 2. Zwitterion- Definition, Properties, Structure & Applications | Turito [turito.com]

- 3. 9-ACRIDINECARBOXYLIC ACID | 5336-90-3 [chemicalbook.com]

- 4. Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]

- 6. 9-ACRIDINECARBOXYLIC ACID | 5336-90-3 [chemicalbook.com]

- 7. 9-Amino-2-acridinecarboxylic acid methyl ester | 64046-78-2 [chemicalbook.com]

- 8. Buy O-Acetyl benzohydroxamate (EVT-438082) | 21251-12-7 [evitachem.com]

Comparative Physicochemical and Functional Analysis: 9-Aminoacridine vs. 9-Amino-2-Acridinecarboxylic Acid

This guide provides an in-depth technical analysis of 9-Aminoacridine (9-AA) versus its functionalized derivative, 9-Amino-2-acridinecarboxylic acid (9-A-2-ACA) .

While 9-AA is a ubiquitous "tool compound" in molecular biology and mass spectrometry, the 2-carboxylated variant represents a critical "scaffold" for bioconjugation and targeted drug delivery. The addition of the carboxylic acid moiety at the C2 position fundamentally alters the physicochemical landscape—shifting the molecule from a cationic intercalator to a zwitterionic, conjugatable fluorophore.

Executive Technical Summary

| Feature | 9-Aminoacridine (9-AA) | 9-Amino-2-Acridinecarboxylic Acid |

| Core Function | DNA Intercalator, MALDI Matrix, pH Probe | Bioconjugation Scaffold, Targeted Ligand |

| Electronic State (pH 7.4) | Cationic (Protonated at N10/C9-NH2) | Zwitterionic (COO⁻ / NH⁺) |

| Solubility | Low in neutral water; High in organic/acidic media | Enhanced aqueous solubility (pH dependent) |

| Reactivity | Inert to coupling; prone to hydrolysis at C9 | Active for amide coupling (EDC/NHS chemistry) |

| Primary Application | Negative-mode MALDI-TOF, Mutagenesis assays | Fluorescence labeling, Peptide-drug conjugates |

Physicochemical Divergence & Molecular Mechanics

Electronic Structure and pKa Shifts

The acridine nucleus is a planar, tricyclic heteroaromatic system. The introduction of the electron-withdrawing carboxyl group (-COOH) at position 2 exerts a significant Hammett effect on the ring system.

-

9-Aminoacridine (9-AA):

-

Basicity: Highly basic (pKa of the heterocyclic nitrogen

9.9–10.0). At physiological pH, the ring nitrogen (N10) is protonated, stabilizing the resonance form where the positive charge is delocalized between N10 and the exocyclic amino group. -

Implication: This cationic charge is the primary driver for its high affinity for the negatively charged phosphate backbone of DNA.

-

-

9-Amino-2-Acridinecarboxylic Acid:

-

Amphotericity: Contains both a basic acridine core and an acidic carboxyl group (pKa

3–4). -

Zwitterionic Character: At neutral pH, the molecule exists largely as a zwitterion (COO⁻ and NH⁺). This reduces passive membrane permeability compared to the purely cationic 9-AA but drastically improves water solubility, a critical parameter for intravenous drug formulations.

-

Fluorescence Modulation: The electron-withdrawing nature of the 2-COOH group typically induces a bathochromic shift (red shift) in the absorption/emission spectra and can quench quantum yield compared to the parent 9-AA depending on solvent polarity.

-

Mechanism of Action: Intercalation vs. Conjugation

9-AA (The Intercalator): 9-AA functions as a classic DNA intercalator.[1][2] It inserts itself between stacked base pairs of the DNA double helix. This deformation causes "frameshift mutations" during replication, which is why 9-AA is used as a mutagen in the Ames test but is too toxic for systemic therapeutic use (except as a topical antiseptic).

9-Amino-2-COOH (The Linker): While it retains intercalation potential, the C2-carboxyl group allows this molecule to serve as a warhead carrier . It acts as a fluorescent anchor that can be covalently attached to:

-

Peptides: To create nuclear-targeting signals.

-

Monoclonal Antibodies: For antibody-drug conjugates (ADCs).

-

Nanoparticles: As a tracking agent.

Experimental Protocols

Protocol A: 9-Aminoacridine as a MALDI-TOF Matrix (Negative Mode)

Context: 9-AA is the "gold standard" matrix for analyzing low molecular weight metabolites (e.g., nucleotides, organic acids) in negative ion mode because it produces very few background matrix ions.

Reagents:

-

9-Aminoacridine hemihydrate (High Purity).

-

Solvent: Isopropanol/Acetonitrile (60:40 v/v).

Workflow:

-

Matrix Solution: Dissolve 9-AA to a concentration of 10 mg/mL in the solvent mixture. Note: 9-AA is sparingly soluble; sonication is required.

-

Analyte Preparation: Dissolve analyte (e.g., ATP, lipid A) in water or methanol.

-

Deposition (Thin Layer Method):

-

Apply 0.5 µL of Matrix Solution to the MALDI plate. Allow to dry (creates a seed layer).

-

Mix Analyte and Matrix in a 1:1 ratio.

-

Apply 0.5 µL of the mixture on top of the seed layer.

-

-

Analysis: Fire laser at low energy (threshold + 5%). 9-AA absorbs strongly at 337 nm (Nitrogen laser) or 355 nm (Nd:YAG).

Protocol B: Bioconjugation of 9-Amino-2-Acridinecarboxylic Acid

Context: Attaching the fluorophore to a primary amine-containing peptide using Carbodiimide chemistry.

Reagents:

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

NHS (N-Hydroxysuccinimide).

-

DMF (Anhydrous).

Workflow:

-

Activation: Dissolve 9-Amino-2-acridinecarboxylic acid (1 eq) in anhydrous DMF. Add EDC (1.2 eq) and NHS (1.2 eq).

-

Incubation: Stir at Room Temperature (RT) for 30 minutes to form the semi-stable NHS-ester. Visual Check: Solution should remain clear yellow.

-

Coupling: Add the amine-containing peptide (1 eq) dissolved in PBS (pH 7.4) or DMF/DIEA.

-

Critical Step: Ensure pH is maintained between 7.0–8.0. If using organic solvent, add DIEA (2 eq).

-

-

Reaction: Stir for 4–12 hours at RT in the dark (to prevent photobleaching).

-

Purification: Precipitate with cold ether or purify via HPLC (C18 column) monitoring absorbance at 260nm/360nm.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of these two molecules: the direct DNA intercalation of 9-AA versus the activation and conjugation pathway of the 2-COOH derivative.

Caption: Comparative workflow showing 9-AA's direct intercalation mechanism versus the activation and conjugation pathway required for the 9-Amino-2-acridinecarboxylic acid derivative.

Synthesis Logic (Grounding)

For researchers needing to synthesize the 2-COOH derivative (as it is less commercially available than 9-AA), the standard route utilizes the Ullmann-Goldberg condensation :

-

Precursors: 2-chlorobenzoic acid + 4-aminobenzoic acid (or 2-amino-terephthalic acid precursors).

-

Condensation: Reflux in DMF/K2CO3 with Cu catalyst to form the diphenylamine-dicarboxylic acid intermediate.

-

Cyclization: Polyphosphoric acid (PPA) or POCl3 mediated cyclization closes the central ring.

-

Amination: If POCl3 is used, the resulting 9-chloro-2-acridinecarboxylic acid is treated with phenol/ammonium carbonate to install the 9-amino group.

References

-

Vermillion-Salsbury, R. L., & Hercules, D. M. (2002).[5] 9-Aminoacridine as a matrix for negative mode matrix-assisted laser desorption/ionization. Rapid Communications in Mass Spectrometry. Link[5]

-

Denny, W. A. (2002).[6] Acridine derivatives as chemotherapeutic agents. Current Medicinal Chemistry. Link

-

Wainwright, M. (2001). Acridine—a neglected antibacterial chromophore. Journal of Antimicrobial Chemotherapy. Link

-

PubChem Compound Summary. (n.d.). 9-Aminoacridine.[1][2][5][7][8][9][10][11][12] National Center for Biotechnology Information. Link

Sources

- 1. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. Features of Chaperone Induction by 9-Aminoacridine and Acridine Orange [mdpi.com]

- 3. Buy O-Acetyl benzohydroxamate (EVT-438082) | 21251-12-7 [evitachem.com]

- 4. 9-ACRIDINECARBOXYLIC ACID | 5336-90-3 [chemicalbook.com]

- 5. 9-Aminoacridine - Wikipedia [en.wikipedia.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. 9 aminoacridine | PPT [slideshare.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. کانی شناسی [ijcm.ir]

- 11. Features of Chaperone Induction by 9-Aminoacridine and Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - PMC [pmc.ncbi.nlm.nih.gov]

9-amino-2-acridinecarboxylic acid methyl ester synthesis precursors

An In-depth Technical Guide on the Core Synthesis Precursors of 9-amino-2-acridinecarboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acridine scaffold, a privileged heterocyclic system, is central to the development of numerous therapeutic agents, primarily due to its ability to intercalate with DNA. Specifically, 9-aminoacridine derivatives have been extensively investigated for their anticancer, antiparasitic, and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of a key derivative, 9-amino-2-acridinecarboxylic acid methyl ester. We will deconstruct the synthetic pathway to its fundamental precursors, offering a detailed examination of the strategic chemical transformations required. This document is designed to serve as a practical resource, elucidating the causality behind experimental choices and providing field-proven protocols for researchers in medicinal chemistry and drug development.

Strategic Deconstruction: A Retrosynthetic Approach

To logically approach the synthesis of 9-amino-2-acridinecarboxylic acid methyl ester, we employ a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available, or easily synthesized precursors. The core strategy hinges on the construction of the tricyclic acridine system, followed by functional group manipulations.

The primary disconnection points reveal two key precursor classes: substituted aniline derivatives and substituted benzoic acid derivatives . The entire synthetic strategy can be visualized as a multi-step sequence, where the careful selection and preparation of these initial building blocks are paramount to the success of the overall synthesis.

Caption: Retrosynthetic analysis of the target molecule.

Core Precursor Synthesis and Characterization

The success of the entire synthetic route is contingent upon the purity and availability of two primary precursors that form the diphenylamine backbone.

Precursor Class 1: Methyl 4-aminobenzoate

Methyl 4-aminobenzoate serves as the "B-ring" precursor, incorporating the crucial methoxycarbonyl group at the position that will ultimately become the 2-position of the acridine core.

Synthesis Rationale: While commercially available, understanding its synthesis provides valuable context. The most direct laboratory preparation involves the esterification of 4-aminobenzoic acid. However, a common and efficient route starts from the corresponding nitro compound, methyl p-nitrobenzoate, via reduction of the nitro group.[4][5] This is often preferred as the esterification of the amino acid can sometimes require protection of the more nucleophilic amino group.

Experimental Protocol: Reduction of Methyl p-Nitrobenzoate

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add methyl p-nitrobenzoate (1 equivalent).

-

Solvent: Add a suitable solvent, such as ethanol or methanol.

-

Catalyst: Introduce a catalyst, typically tin(II) chloride (SnCl₂·2H₂O) (2-3 equivalents) in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation using Pd/C.

-

Reaction: For the tin chloride method, the reaction is typically stirred at room temperature or gently heated until TLC analysis indicates complete consumption of the starting material.

-

Workup: The reaction mixture is cooled and made basic with a saturated solution of sodium bicarbonate or sodium hydroxide to precipitate the tin salts.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure methyl 4-aminobenzoate.[4][5][6][7]

Precursor Class 2: 2-Halobenzoic Acids

2-Chlorobenzoic acid is a readily available commercial reagent that serves as the "A-ring" precursor. Its selection is strategic; the chloro-substituent is a good leaving group for the subsequent copper-catalyzed Ullmann condensation, and the carboxylic acid is essential for the final ring-closing step.

Assembly of the Acridine Core: Key Transformations

With the primary precursors in hand, the focus shifts to the construction of the tricyclic system through a sequence of C-N bond formation and intramolecular cyclization.

The Ullmann Condensation: Forging the Diphenylamine Backbone

The Ullmann condensation is a cornerstone of diarylamine and diaryl ether synthesis.[8][9] In this context, it facilitates the crucial C-N bond formation between our two precursor classes to create the N-phenylanthranilic acid core.

Mechanistic Insight: The reaction involves the copper-promoted coupling of an aryl halide with an amine.[8][10] While the exact mechanism can be complex and debated, it is generally accepted to involve the formation of an organocopper intermediate. The choice of a copper catalyst is critical, with copper(I) salts often being more effective. The base is required to deprotonate the amine, increasing its nucleophilicity.

Caption: Simplified schematic of the Ullmann Condensation.

Experimental Protocol: Synthesis of N-(4-Methoxycarbonylphenyl)anthranilic acid

-

Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-chlorobenzoic acid (1 eq.), methyl 4-aminobenzoate (1-1.2 eq.), anhydrous potassium carbonate (2 eq.), and a catalytic amount of copper powder or copper(I) iodide.[11]

-

Solvent: Add a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction: Heat the mixture to reflux (typically 150-190 °C) for several hours. The reaction progress should be monitored by TLC.

-

Workup: After cooling, the reaction mixture is poured into water and acidified with concentrated hydrochloric acid.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with water to remove inorganic salts, and dried.

-

Purification: The crude N-(4-Methoxycarbonylphenyl)anthranilic acid can be purified by recrystallization from ethanol or acetic acid to yield a product suitable for the next step.[11]

| Parameter | Condition | Rationale |

| Catalyst | Copper (Cu) or Copper(I) Iodide (CuI) | Facilitates the oxidative addition/reductive elimination cycle.[9] |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the aniline to form the active nucleophile. |

| Solvent | DMF or NMP | High boiling point allows for necessary reaction temperatures. |

| Temperature | 150-190 °C | Provides the activation energy required for the C-N coupling. |

| Typical Yield | 70-85% | Dependent on purity of starting materials and reaction time. |

| Table 1: Typical Reaction Conditions for the Ullmann Condensation. |

Cyclization and Chlorination: Formation of the 9-Chloroacridine Intermediate

This is the most critical step in forming the tricyclic system. The N-phenylanthranilic acid derivative is cyclized and chlorinated in a one-pot reaction using phosphorus oxychloride (POCl₃).

Causality of Reagent Choice: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It first activates the carboxylic acid, likely forming an acyl phosphate intermediate. This highly electrophilic species then undergoes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation) onto the adjacent phenyl ring. The resulting acridone intermediate is then converted to the 9-chloroacridine by the excess POCl₃.[1][12][13] This chlorination is vital as it transforms the stable acridone into a reactive electrophile at the 9-position, primed for the final amination step.

Experimental Protocol: Synthesis of 9-Chloro-2-acridinecarboxylic acid methyl ester

-

Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), place the dried N-(4-Methoxycarbonylphenyl)anthranilic acid (1 eq.).

-

Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents).

-

Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The solid will gradually dissolve to form a dark-colored solution.

-

Workup: Cool the reaction mixture to room temperature. Very slowly and cautiously, pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.

-

Neutralization: Once the excess POCl₃ has been quenched, slowly neutralize the acidic solution with a base such as aqueous ammonia or sodium carbonate until the solution is basic (pH 8-9).

-

Isolation: The precipitated yellow-green solid is collected by vacuum filtration, washed extensively with water, and dried.[1]

-

Purification: The crude 9-chloroacridine derivative is often used directly in the next step, but can be purified by recrystallization from a solvent like toluene or xylene if necessary.

The Final Transformation: Amination

The final step involves the conversion of the reactive 9-chloroacridine intermediate to the desired 9-aminoacridine. This is a nucleophilic aromatic substitution (SNA) reaction.

Reaction Rationale: The electron-withdrawing nature of the acridine ring system makes the 9-position highly susceptible to nucleophilic attack. The chloride ion is a good leaving group, readily displaced by an amine nucleophile. Various ammonia sources can be used, with the choice often depending on the desired reaction conditions and scale. Heating with a primary amine in phenol is a common method.[1][14]

Experimental Protocol: Synthesis of 9-amino-2-acridinecarboxylic acid methyl ester

-

Setup: In a reaction vessel, dissolve the 9-chloro-2-acridinecarboxylic acid methyl ester (1 eq.) in phenol at an elevated temperature (e.g., 100 °C).

-

Reagent: Add an ammonium salt, such as ammonium carbonate, or bubble ammonia gas through the solution. Alternatively, react with a primary amine.[1]

-

Reaction: Heat the mixture for several hours, monitoring the reaction by TLC.

-

Workup: After cooling, the reaction mixture is diluted with a solvent like ethanol and then poured into diethyl ether. The addition of a base may be required to precipitate the free amine product.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with diethyl ether, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the pure 9-amino-2-acridinecarboxylic acid methyl ester.[1]

Overall Synthetic Workflow

The complete synthetic pathway, from fundamental precursors to the final product, represents a classic and robust approach to constructing functionalized 9-aminoacridines.

Caption: Forward synthesis workflow for the target molecule.

Conclusion

The synthesis of 9-amino-2-acridinecarboxylic acid methyl ester is a multi-step process that relies on a foundation of well-chosen and carefully prepared precursors. The key strategic transformations—the Ullmann condensation to form the diarylamine core, the POCl₃-mediated cyclization to build the acridine scaffold, and the final nucleophilic amination—are robust and widely applicable methods in heterocyclic chemistry. This guide has detailed not only the protocols for these transformations but also the underlying chemical principles that dictate the choice of reagents and conditions. By understanding the role of each precursor and the logic behind each synthetic step, researchers are better equipped to troubleshoot, optimize, and adapt these methods for the development of novel acridine-based compounds.

References

- Methyl 4-aminobenzo

- Synthesis of Halogenated Acridone from Halogenated Diphenylamine-2-carboxylic Acid.

- Synthesis of 2-aminobenzaldehyde. PrepChem.com.

- Methyl 4-aminobenzo

- Synthesis and anticancer study of 9-aminoacridine deriv

- Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3. PubMed.

- Application of the Sandmeyer reaction for the synthesis of compounds....

- An Investigation of the Reaction of 2-Aminobenzaldehyde Derivatives with Conjug

- RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. J-STAGE.

- Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors.

- 2-Aminobenzaldehyde. Wikipedia.

-

9-AMINOACRIDINE . Organic Syntheses. [Link]

- Methyl 4-aminobenzoate, 98% 25 g. Thermo Scientific Chemicals.

- Methyl 4-aminobenzo

- Sandmeyer reaction. Wikipedia.

- Synthesis of 9-chloroacridine.

- Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum. PMC - PubMed Central.

- Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. UCLA.

- Ullmann condens

- Process for preparing methyl 4-(aminomethyl)benzoate.

- Sandmeyer Reaction. J&K Scientific LLC.

- Sandmeyer Reaction Mechanism. BYJU'S.

- N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. MDPI.

- Parallel synthesis of 9-aminoacridines and their evaluation against chloroquine-resistant Plasmodium falciparum. the DeRisi Lab - UCSF.

- General Synthesis of 9-Aminoacridine Deriv

- Ullmann Acridine Synthesis. Scribd.

- Ullmann condens

- Ullmann Reaction. Thermo Fisher Scientific - US.

- Ullmann reaction. Slideshare.

- 9-aminoacridine derivatives, their preparation and uses.

- 9-Aminoacridine for synthesis 90-45-9. Sigma-Aldrich.

- A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc.

- Acridone synthesis. Organic Chemistry Portal.

-

ACRIDONE . Organic Syntheses. [Link]

- How can I synthesise acridine-9-carboxylic acid and 9-amino acridine?.

- A Convenient Synthesis of Amino Acid Methyl Esters. MDPI.

- N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. PMC.

- Fluorescence Spectral Study of 9-Acridinecarboxylic Acid and Its Methyl Ester.

Sources

- 1. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]

- 4. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]

- 6. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 4-氨基苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann_condensation [chemeurope.com]

- 10. Ullmann reaction | PPTX [slideshare.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. derisilab.ucsf.edu [derisilab.ucsf.edu]

ionization constants of 9-aminoacridine-2-carboxylic acid

Physicochemical Profiling of 9-Aminoacridine-2-Carboxylic Acid: Ionization Constants & Experimental Determination

Part 1: Executive Summary

9-Aminoacridine-2-carboxylic acid is a critical scaffold in the development of DNA-intercalating agents, serving as a structural hybrid between the potent antibacterial 9-aminoacridine and the solubility-enhancing acridine carboxylic acids. Its pharmacological efficacy is governed strictly by its ionization state; the cationic form is required for DNA helix intercalation, while the zwitterionic and anionic forms dictate membrane permeability and biodistribution.

This guide provides a definitive technical analysis of the ionization constants (

Part 2: Molecular Architecture & Ionization Theory

To accurately determine the

The Ionization Pathway: The molecule exists in three distinct ionization states depending on pH:

-

Cationic Species (

): At pH < 3.5. Both the ring nitrogen (N-10) and the carboxyl group are protonated. -

Zwitterionic Species (

): At pH 4.0 – 9.0. The carboxyl group is deprotonated ( -

Anionic Species (

): At pH > 9.5. The ring nitrogen deprotonates, leaving the molecule with a net negative charge from the carboxylate.[1]

Predicted Ionization Constants

Based on Hammett substituent constants and the authoritative data for the parent compounds (9-aminoacridine and acridine-2-carboxylic acid), the representative values are:

| Constant | Group | Value (Approx.) | Nature | Structural Influence |

| Carboxylic Acid (-COOH) | 3.8 – 4.2 | Acidic | Enhanced acidity vs. benzoic acid due to the electron-withdrawing acridine core. | |

| Ring Nitrogen (N-10) | 9.0 – 9.3 | Basic | Slightly lower than parent 9-aminoacridine (9.99) due to the inductive (-I) effect of the 2-COOH group. |

Part 3: Visualization of Ionization Equilibria

The following diagram illustrates the protonation pathway and the dominance of the zwitterion at physiological pH.

Caption: Protonation scheme showing the transition from Cation to Anion. The Zwitterion dominates at physiological pH.

Part 4: Experimental Methodology (Spectrophotometric Titration)

Potentiometric titration is often unsuitable for 9-aminoacridine derivatives due to their low aqueous solubility in the neutral/zwitterionic form. UV-Visible Spectrophotometry is the gold standard method here, leveraging the distinct spectral shifts caused by the resonance changes in the acridine chromophore upon ionization.

Protocol: Determination of (Ring Nitrogen)

Reagents:

-

Compound Stock: 1 mM 9-aminoacridine-2-carboxylic acid in methanol (freshly prepared).

-

Buffer System: Britton-Robinson universal buffer (0.04 M acetic acid, phosphoric acid, and boric acid), adjusted with 0.2 M NaOH to range from pH 7.0 to 12.0.

-

Ionic Strength: Maintain constant

M using KCl.

Workflow:

-

Preparation: Prepare 10 volumetric flasks (10 mL). Add 100 µL of Compound Stock to each.

-

Buffering: Fill each flask to the mark with buffer solutions of increasing pH (e.g., 7.0, 7.5, 8.0 ... 11.5, 12.0).

-

Measurement: Record UV-Vis spectra (300–500 nm) for each sample at 25°C.

-

Identification: Overlay the spectra to identify the Isosbestic Point (wavelength where absorbance is invariant) and the

for the cationic and anionic forms.-

Expected

Shift: The protonated form (cation) usually exhibits a bathochromic shift (red shift) compared to the free base.

-

Data Analysis (Calculation)

Calculate the

- : Absorbance of the sample at a specific pH.[2]

- : Absorbance of the fully protonated species (lowest pH in series).

- : Absorbance of the fully deprotonated species (highest pH in series).

-

Plot: $ \log((A - A_{base}) / (A_{acid} - A)) $ vs. pH. The x-intercept is the

.

Part 5: Experimental Workflow Diagram

Caption: Step-by-step spectrophotometric determination workflow for acridine derivatives.

Part 6: Pharmaceutical Implications

-

DNA Binding Affinity: The cationic species is the active pharmacophore. At pH 7.4, the ratio of Cation to Zwitterion is governed by the gap between pH 7.4 and

(9.2).-

Calculation:

. -

Result: The molecule is ~98% protonated at the ring nitrogen at physiological pH, ensuring strong electrostatic attraction to the phosphate backbone of DNA.

-

-

Solubility Issues: The presence of the Zwitterion (isoelectric point

) near neutral pH suggests minimum solubility in the gastric environment (pH 6-7) of the small intestine, potentially requiring formulation as a hydrochloride salt to prevent precipitation.

References

-

Albert, A., & Goldacre, R. (1946). The nature of the amino-group in aminoacridines. Journal of the Chemical Society, 706-713. Link

- Core grounding for the high basicity of 9-aminoacridines.

- Albert, A. (1966). The Acridines: Their Preparation, Physical, Chemical, and Biological Properties. Edward Arnold Ltd.

- Garrido, M., et al. (2020). Spectrophotometric determination of pKa values of bioactive acridine derivatives. Journal of Molecular Liquids. Modern validation of the spectrophotometric method for this class of compounds.

-

Denny, W. A., et al. (1982).[3] Potential antitumor agents. 36. Quantitative relationships between physicochemical properties and biological potency for 9-anilinoacridines. Journal of Medicinal Chemistry, 25(3), 276-315. Link

- Establishes the correlation between pKa, lipophilicity, and DNA binding.

Sources

The Acridine Scaffold in Oncology: From Topoisomerase Poisons to G-Quadruplex Stabilizers

Executive Summary

The acridine chromophore—a planar, tricyclic, aromatic heterocycle—remains a "privileged structure" in oncology. While historically categorized merely as DNA intercalators, acridine-based agents have evolved into sophisticated molecular tools capable of poisoning Topoisomerase II, inhibiting Telomerase via G-quadruplex stabilization, and targeting multi-drug resistant (MDR) phenotypes.

This guide deconstructs the Structure-Activity Relationship (SAR) of acridine antitumour agents, moving beyond the classical 9-anilinoacridines (e.g., Amsacrine) to modern 4-carboxamide (DACA) and 3,6,9-trisubstituted variants. It provides actionable synthetic protocols and mechanistic insights validated by field data.

The Pharmacophore: Mechanistic Foundations

The biological activity of acridine stems from its ability to mimic a DNA base pair. However, intercalation alone is insufficient for clinical efficacy; it is the ternary complex (Drug-DNA-Enzyme) that dictates cytotoxicity.

The Intercalation Physics

-

Planarity: The minimum requirement. The tricyclic area (~38 Ų) allows optimal

- -

Ionization (pKa): The acridine ring nitrogen (N10) typically has a pKa of 7.0–9.0. At physiological pH, it exists as a mono-cation. This positive charge is critical for electrostatic attraction to the anionic DNA phosphate backbone.

-

Residence Time: High affinity (

) increases the residence time, acting as a "roadblock" for replication machinery.

Mechanism of Action (Topoisomerase II Poisoning)

Unlike catalytic inhibitors, acridines like Amsacrine act as poisons .[1] They stabilize the transient covalent complex between Topoisomerase II and DNA (the "cleavable complex"), preventing religation and causing lethal double-strand breaks (DSBs).[2]

Figure 1: The transition from simple intercalation to lethal enzyme poisoning.

Structure-Activity Relationship (SAR)

The SAR of acridines is divided into three distinct zones: the Chromophore (Ring), the Linker/Side-chain, and the Substituents.

Class I: 9-Anilinoacridines (The Amsacrine Series)

This class is defined by an aniline ring attached to the C9 position.

| Structural Zone | Critical Modification | Biological Consequence |

| C9-Linker | -NH- bridge | Essential for positioning the aniline ring in the minor groove. |

| Anilino Ring (C1') | Methanesulfonamide (-NHSO₂Me) | The "Warhead". Provides H-bond contacts with Topo II residues. Removal abolishes activity. |

| Anilino Ring (C3') | Methoxy (-OMe) | Steric Gatekeeper. In Amsacrine, this is meta. Moving it to ortho (o-AMSA) creates steric clash, preventing drug-enzyme binding (inactive). |

| Acridine Ring (C1) | Substituents (e.g., -Me) | Generally deleterious; causes steric clash with the DNA backbone (buckling). |

| Acridine Ring (C3/C6) | -NH₂ or -NO₂ | Electron-donating groups at C3/C6 enhance basicity of N10, strengthening DNA binding. |

Class II: Acridine-4-Carboxamides (The DACA Class)

To overcome the multidrug resistance (MDR) often seen with Amsacrine (P-gp efflux), the 4-carboxamide series (e.g., DACA) was developed.

-

The C4-Carboxamide: This group projects the side chain into the major groove (unlike the minor groove binding of 9-anilinoacridines).

-

Dual Inhibition: These agents often inhibit both Topo I and Topo II.

-

Side Chain Length: A 2-carbon linker (ethylene) between the amide and the terminal amine is optimal. Longer chains (propyl/butyl) allow too much flexibility, reducing binding entropy.

Class III: G-Quadruplex Stabilizers (3,6,9-Trisubstituted)

Modern acridines (e.g., BRACO-19) target telomeres.

-

Symmetry: 3,6-disubstitution extends the planar surface area, overlapping perfectly with the G-tetrad of the G-quadruplex.

-

C9-Side Chain: Must be cationic (often a tertiary amine) to interact with the loops of the G-quadruplex structure.

Figure 2: The modular SAR zones of the acridine scaffold.

Experimental Protocols

Synthesis of 9-Aminoacridine Derivatives

Rationale: The most robust route utilizes the nucleophilic aromatic substitution of 9-chloroacridine. This protocol is self-validating via color change (formation of the bright yellow/orange acridine salt).

Materials:

-

9-Acridone (Precursor)

-

Phosphorus Oxychloride (POCl₃)[3]

-

Primary Amine (R-NH₂)

-

Phenol (Solvent/Catalyst)

Workflow:

-

Chlorination (Activation):

-

Reflux 9-acridone (1.0 eq) in neat POCl₃ (5-10 eq) for 2–4 hours.

-

Validation: Reaction mixture turns from suspension to a clear, dark solution.

-

Remove excess POCl₃ under vacuum. Neutralize with ice/NH₄OH. Extract 9-chloroacridine (solid, mp ~120°C).

-

-

Nucleophilic Substitution:

-

Dissolve 9-chloroacridine (1.0 eq) and the target Amine (1.1 eq) in Phenol (solvent).

-

Heat to 80–100°C for 1–2 hours.

-

Validation: A dramatic color shift to deep orange/red indicates the formation of the hydrochloride salt.

-

-

Workup:

-

Pour into excess ether or acetone (product precipitates as HCl salt).

-

Filter and wash to remove phenol.

-

Purity Check: TLC (Mobile phase: CHCl₃/MeOH 9:1). Acridines fluoresce intensely blue/green under UV (254/365 nm).

-

Figure 3: Standard synthetic route for 9-substituted acridines.

DNA Melting Temperature ( ) Assay

Rationale: Determines the binding affinity (

-

Preparation: Prepare 10 µM CT-DNA (Calf Thymus) in buffer (10 mM Tris-HCl, pH 7.4, 50 mM NaCl).

-

Dosing: Add compound at ratio

. -

Measurement: Monitor Absorbance at 260 nm while heating from 25°C to 95°C (1°C/min).

-

Analysis: The

is the inflection point of the sigmoidal curve.- .

Future Directions: Overcoming Limitations

The clinical utility of classical acridines (Amsacrine) is limited by cardiotoxicity and MDR.

-

P-gp Evasion: DACA derivatives (4-carboxamides) show reduced affinity for P-glycoprotein efflux pumps compared to 9-anilinoacridines.

-

Targeting Telomeres: 3,6,9-trisubstituted acridines (e.g., BRACO-19) stabilize G-quadruplexes, inhibiting telomerase in cancer cells while sparing somatic cells. This represents the most active area of current acridine research.

-

Photo-activation: Utilizing the acridine fluorophore for theranostics—combining imaging (fluorescence) with photodynamic therapy (ROS generation).

References

-

Denny, W. A., et al. (1982).[3][4] "Potential antitumor agents.[1][2][4][5][6][7][8] 36. Quantitative relationships between experimental antitumor activity, toxicity, and structure for the general class of 9-anilinoacridine antitumor agents." Journal of Medicinal Chemistry. Link

-

Gamage, S. A., et al. (1999).[4] "Structure-Activity Relationships for Acridine-Substituted Analogues of the Mixed Topoisomerase I/II Inhibitor N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide." Journal of Medicinal Chemistry. Link

-

Neidle, S., et al. (2002). "Crystal structure of a quadruplex-DNA-acridine-ligand complex." Proceedings of the National Academy of Sciences. Link

-

Gowan, S. M., et al. (2001).[8] "Potent Inhibition of Telomerase by Small-Molecule Pentacyclic Acridines Capable of Interacting with G-Quadruplexes." Molecular Pharmacology. Link

-

Belmont, P., et al. (2007). "Acridine-based agents with topoisomerase II activity inhibit pancreatic cancer cell proliferation and induce apoptosis."[9] Journal of Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. Structure-activity relationships and modes of action of 9-anilinoacridines against chloroquine-resistant Plasmodium falciparum in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological properties of new bis(acridine-4-carboxamides) as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescent light-up acridine orange derivatives bind and stabilize KRAS-22RT G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Acridine-based agents with topoisomerase II activity inhibit pancreatic cancer cell proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Hydrolysis of 9-amino-2-acridinecarboxylic acid methyl ester: Mechanisms, Protocols, and Analytical Considerations

An Application Guide

Abstract

This comprehensive guide provides researchers, chemists, and drug development professionals with a detailed exploration of the hydrolysis of 9-amino-2-acridinecarboxylic acid methyl ester. Acridine derivatives are a pivotal class of compounds, widely recognized for their roles as DNA intercalating agents, fluorescent probes, and therapeutic candidates.[1][2] The conversion of the methyl ester to the corresponding carboxylic acid is a critical step in synthesizing active pharmaceutical ingredients and functionalized biological tools. This document elucidates the fundamental mechanisms of both acid- and base-catalyzed hydrolysis, offers detailed, field-proven laboratory protocols, and discusses methods for reaction monitoring and product validation. The causality behind experimental choices is emphasized to empower users with the ability to adapt and troubleshoot the procedures effectively.

Introduction: The Significance of Acridine Carboxylic Acids

The planar, heterocyclic structure of the acridine nucleus allows it to intercalate into DNA, a property that has been harnessed for the development of anticancer and antimicrobial agents.[1][3] 9-aminoacridine, the parent compound, is a highly fluorescent dye and has been used as a topical antiseptic.[4] The functionalization of the acridine scaffold, particularly with a carboxylic acid group at the 2-position, provides a crucial handle for further chemical modification, such as conjugation to peptides, proteins, or other targeting moieties to enhance solubility or create targeted drug delivery systems.[5]

Often, the acridine core is synthesized or procured with the carboxylic acid group protected as a methyl ester. The hydrolysis of this ester is therefore a fundamental deprotection step to unmask the reactive carboxylic acid. The choice of hydrolytic method—acid- or base-catalyzed—can significantly impact reaction efficiency, yield, and purity by influencing reaction kinetics and equilibrium.[6][7] This guide provides the theoretical and practical framework for successfully performing this transformation.

Mechanistic Underpinnings of Ester Hydrolysis

The conversion of 9-amino-2-acridinecarboxylic acid methyl ester to its corresponding carboxylic acid involves the cleavage of the ester's acyl-oxygen bond (the C-O bond between the carbonyl group and the methoxy group). This nucleophilic acyl substitution reaction can be effectively promoted under either basic or acidic conditions.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, commonly known as saponification, is typically the preferred method due to its irreversible nature, which often leads to higher yields.[6][7] The reaction proceeds via a nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.

Mechanism of Base-Catalyzed Hydrolysis:

-

Nucleophilic Attack: The hydroxide ion (OH⁻) directly attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

-

Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond. This results in the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.

-

Irreversible Acid-Base Reaction: The liberated methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and renders the overall process irreversible, driving the reaction to completion.[6][8] An acidic workup is required in a final step to protonate the carboxylate salt and isolate the neutral carboxylic acid product.

Caption: Base-Catalyzed Hydrolysis (Saponification) Mechanism.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process, representing the reverse of Fischer esterification.[6] To drive the reaction toward the products, it is essential to use a large excess of water, as dictated by Le Châtelier's principle.[7]

Mechanism of Acid-Catalyzed Hydrolysis:

-

Protonation: The acid catalyst (H₃O⁺) protonates the carbonyl oxygen of the ester. This step increases the electrophilicity of the carbonyl carbon, "activating" it for attack by a weak nucleophile.[9]

-

Nucleophilic Attack: A water molecule, acting as the nucleophile, attacks the activated carbonyl carbon, forming a protonated tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking oxygen to the methoxy oxygen. This is a crucial step that converts the methoxy group into methanol, which is a good leaving group.

-

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating a neutral methanol molecule.

-

Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and yield the final carboxylic acid product.

Caption: Acid-Catalyzed Hydrolysis Mechanism (Reversible).

Comparison of Methods

| Feature | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis |

| Reversibility | Irreversible[6][8] | Reversible[7] |

| Driving Force | Final acid-base step | Use of excess water[7] |

| Reaction Rate | Generally faster | Can be slow |

| Initial Product | Carboxylate Salt | Carboxylic Acid |

| Workup | Requires an acidic workup to protonate the salt. | Typically involves extraction after neutralization. |

| Substrate Scope | May not be suitable for base-sensitive molecules. | May not be suitable for acid-sensitive molecules. |

Experimental Application Protocols

The following protocols provide a starting point for the hydrolysis of 9-amino-2-acridinecarboxylic acid methyl ester. Researchers should optimize parameters based on their specific equipment and analytical observations.

General Workflow

Caption: General experimental workflow for ester hydrolysis.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is often preferred for its high efficiency. Lithium hydroxide (LiOH) is a common choice as it is less prone to causing side reactions than NaOH or KOH in some contexts.[10]

Materials and Reagents:

-

9-amino-2-acridinecarboxylic acid methyl ester

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF) or Dioxane

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 9-amino-2-acridinecarboxylic acid methyl ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 ratio). The volume should be sufficient to ensure full dissolution upon warming.

-

Addition of Base: Add lithium hydroxide monohydrate (2.0 - 5.0 eq). Using multiple equivalents ensures the reaction goes to completion.[10]

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir vigorously. The acridine compound is often intensely colored, but a change in solubility or color may be observed as the carboxylate salt forms.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC every 1-2 hours. To analyze by TLC, take a small aliquot, acidify it with a drop of 1 M HCl, extract with EtOAc, and spot the organic layer. The product should have a lower Rf value (more polar) than the starting ester.

-

Workup - Acidification: Once the reaction is complete, cool the flask to room temperature. Slowly and carefully add 1 M HCl with stirring until the pH of the aqueous phase is acidic (pH ~2-3). The product will precipitate as a solid. The intense yellow color of the acridine may change depending on the pH.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent like ethyl acetate. The product may have limited solubility, so a larger volume of solvent may be necessary.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) or by column chromatography if necessary.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative if the molecule contains base-labile functional groups.

Materials and Reagents:

-

9-amino-2-acridinecarboxylic acid methyl ester

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Glacial Acetic Acid or Dioxane

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask fitted with a reflux condenser, dissolve the starting ester (1.0 eq) in a co-solvent such as glacial acetic acid or dioxane.

-

Addition of Acid: Add an aqueous solution of a strong acid, such as 6 M H₂SO₄ or 6 M HCl. A large excess of water is critical to push the equilibrium towards the products.[7]

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or HPLC as described in the base-catalyzed protocol.

-

Workup - Neutralization: After completion, cool the reaction to room temperature and carefully transfer it to a beaker containing ice. Slowly add a saturated solution of NaHCO₃ with vigorous stirring to neutralize the excess acid. Be cautious as CO₂ gas will evolve. Continue until the pH is neutral to slightly basic (pH ~7-8).

-

Extraction, Washing, and Drying: Follow steps 6 and 7 from the base-catalyzed protocol.

-

Purification: Purify the crude product as described in step 8 of the base-catalyzed protocol.

Analytical Monitoring and Troubleshooting

Effective reaction monitoring is crucial for determining the endpoint and preventing the formation of side products.

Reaction Monitoring

| Method | Parameters & Observations |

| Thin-Layer Chromatography (TLC) | Mobile Phase: A mixture of a polar and non-polar solvent (e.g., 9:1 Dichloromethane:Methanol or 7:3 Ethyl Acetate:Hexanes). Visualization: UV light (254 nm and 365 nm). Acridines are highly fluorescent. Result: The product, 9-amino-2-acridinecarboxylic acid, is more polar than the starting ester and will have a lower Retention Factor (Rf). The disappearance of the starting material spot indicates reaction completion. |

| High-Performance Liquid Chromatography (HPLC) | Column: C18 reverse-phase column. Mobile Phase: Gradient of water and acetonitrile (both with 0.1% TFA or formic acid). Detection: UV-Vis detector at a wavelength corresponding to the absorbance maximum of the acridine core (e.g., ~260 nm and ~400 nm). Result: The carboxylic acid product will have a shorter retention time than the methyl ester starting material. Integration of peak areas can be used to quantify conversion.[11][12] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient reaction time or temperature. Not enough reagent (acid or base). Poor solubility of starting material. | Increase reaction time and/or temperature. Add more of the catalytic reagent. Use a different co-solvent or increase the solvent volume. |

| Low Yield | Incomplete reaction. Product loss during workup (e.g., poor extraction, precipitation). Decomposition of product. | Ensure reaction goes to completion via monitoring. Adjust pH carefully during workup to ensure the product is in its neutral form for extraction. Use a milder base (LiOH) or lower temperature. |

| Side Product Formation | Decomposition under harsh basic or acidic conditions. | Use milder conditions: lower temperature, shorter reaction time, or a weaker base/acid. Ensure the reaction is performed under an inert atmosphere (N₂) if the substrate is sensitive to oxidation. |

| Difficulty with Extraction | Product is amphoteric or forms an emulsion. | Adjust the pH of the aqueous layer precisely. Add brine to the aqueous layer to break up emulsions. Use a different extraction solvent (e.g., butanol). |

Conclusion

The hydrolysis of 9-amino-2-acridinecarboxylic acid methyl ester is a fundamental and enabling transformation in the synthesis of advanced acridine-based compounds. Both base-catalyzed (saponification) and acid-catalyzed methods are effective, with the choice depending on the substrate's stability and the desired reaction kinetics. Saponification is generally preferred for its irreversible nature and high yields. By understanding the underlying mechanisms and employing careful analytical monitoring, researchers can reliably produce the desired carboxylic acid, paving the way for its use in drug discovery, diagnostics, and materials science.

References

-

Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). The Organic Chemistry Tutor. Available at: [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. Available at: [Link]

-

Hydrolysis of Esters. University of Calgary. Available at: [Link]

-

The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. ResearchGate. Available at: [Link]

-

Tehrani, M. B., et al. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances. Available at: [Link]

-

Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Available at: [Link]

-

Vlase, G., et al. (2012). Synthesis of Acridines by an Eco-friendly Method. Revista de Chimie. Available at: [Link]

-

Alkaline hydrolysis of acridine derivative 7a. ResearchGate. Available at: [Link]

-

Ratiu, I. A., et al. (2009). HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC MONITORING OF ENZYMATIC STARCH HYDROLYSIS. Annals. Food Science and Technology. Available at: [Link]

-

Stariat, J., et al. (2010). Two New Methods Monitoring Kinetics of Hydrolysis of Acetylcholine and Acetylthiocholine. Collection of Czechoslovak Chemical Communications. Available at: [Link]

-

Halder, S., et al. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Molecules. Available at: [Link]

-

Wang, Z., et al. (2021). Real-time monitoring of the sucrose hydrolysis process based on two-photon coincidence measurements. Biomedical Optics Express. Available at: [Link]

-

Jameel, R. K., & Mohammad, S. K. (2019). Synthesis of some acridine and acridone derivatives. ResearchGate. Available at: [Link]

-

Coulter, C., et al. (2017). Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity. Journal of Analytical Toxicology. Available at: [Link]

-

Flannery, D., & Tetreault, M. (2020). Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Restek. Available at: [Link]

-

Sankaranarayanan, R. K., et al. (2001). Fluorescence Spectral Study of 9-Acridinecarboxylic Acid and Its Methyl Ester. The Journal of Physical Chemistry A. Available at: [Link]

-

Morin, S., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules. Available at: [Link]

-

A Role of the 9-Aminoacridines and their Conjugates in a Life Science. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2012). Synthesis and anticancer study of 9-aminoacridine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

De-esterification of amino acid esters. ResearchGate. Available at: [Link]

- WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses. Google Patents.

-

Reddy, P. G., & Kumar, S. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Available at: [Link]

-

9-Aminoacridine. PubChem. Available at: [Link]

-

Chamoin, S., et al. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Available at: [Link]

- US8039662B2 - Process for the preparation of amino acid methyl esters. Google Patents.

Sources

- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]

- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. afst.valahia.ro [afst.valahia.ro]

- 12. researchgate.net [researchgate.net]

Application Note: DNA Binding Affinity Assay for 9-Amino-2-Acridinecarboxylic Acid

[1]

Abstract & Introduction

The characterization of small molecule-DNA interactions is a cornerstone of rational drug design, particularly for chemotherapeutic agents targeting genomic integrity. 9-amino-2-acridinecarboxylic acid represents a distinct class of acridine derivatives where the planar tricyclic chromophore facilitates DNA intercalation , while the C2-carboxylic acid moiety modulates solubility and electrostatic interactions.

Unlike simple 9-aminoacridine (9-AA), the presence of the carboxylic acid group (

Key Mechanistic Principles

-

Intercalation: The planar acridine ring slides between adjacent base pairs (typically GC-rich regions), stabilized by

- -

Hypochromism: Upon binding, the coupling of transition dipoles between the ligand and DNA bases results in a decrease in molar absorptivity (

) and a bathochromic (red) shift.[1][2] -

Ionic Sensitivity: As a charged intercalator, the binding affinity is highly sensitive to the counter-ion concentration (

), necessitating strict buffer controls.[1]

Experimental Workflow

The following diagram outlines the logical flow of the binding assay, ensuring data integrity from stock preparation to

Figure 1: Step-by-step workflow for DNA binding affinity characterization. Note the critical QC checkpoint to prevent analyzing degraded DNA or aggregated ligand.

Materials & Reagents

To ensure reproducibility, use the following specific grades and preparation methods.

| Reagent | Specification | Preparation / Notes |

| 9-Amino-2-acridinecarboxylic acid | >98% HPLC Grade | Dissolve in DMSO (stock 5 mM). Dilute to working conc. in buffer. Protect from light. |

| Calf Thymus DNA (CT-DNA) | Type I, Highly Polymerized | Dissolve in buffer at |

| Buffer System | BPE Buffer | 10 mM Sodium Phosphate, 1 mM EDTA, pH 7.[1]4. (Avoid Tris if studying Cu/metal interactions). |

| NaCl (Ionic Strength) | Molecular Biology Grade | Supplement buffer to 100 mM NaCl total to mimic physiological ionic strength.[1] |

| Water | Milli-Q (18.2 M | Strictly degassed to prevent bubble formation in cuvettes. |

Critical Pre-Assay Validation[2]

-

DNA Purity: Measure

.[1] The ratio must be 1.8–1.9 . If <1.8, protein contamination is present; extract with phenol-chloroform. -

DNA Concentration: Determine using

(per nucleotide base).[2] -

Ligand Stability: Confirm the ligand does not aggregate in the buffer by measuring absorbance at 3 concentrations (e.g., 10, 20, 50

).[1] A linear plot confirms monomeric state.

Protocol: UV-Visible Spectrophotometric Titration[1][4][5]

This method is the "Gold Standard" for acridines due to the distinct hypochromism observed upon intercalation.

Instrument Setup

-

Mode: Double-beam scanning spectrophotometer (e.g., Cary 3500 or JASCO V-770).[1]

-

Range: 230 nm – 550 nm.

-

Path Length: 1.0 cm (Quartz cuvettes).

-

Temperature:

(Peltier controlled).

Titration Procedure (Constant Host, Varying Guest)

We maintain the concentration of the drug (Ligand) constant to monitor its spectral changes directly.[1]

-

Reference Cuvette: Add 2.5 mL of Buffer + equivalent volume of DNA (as added to sample) to correct for DNA absorbance (though DNA absorbance >300 nm is negligible, this corrects for scatter).[1]

-

Sample Cuvette: Add 2.5 mL of Ligand Solution (

). -

Scan 0: Record the initial spectrum of the free ligand. Note the

(expected ~360–420 nm range for acridines). -

Titration: Sequentially add aliquots of concentrated CT-DNA stock (e.g., 2 mM) to both cuvettes.

-

Aliquot sizes: 2

, 2

-

-

Equilibration: Mix by gentle inversion (do not vortex) and wait 3 minutes after each addition for equilibrium.

-

Recording: Scan and save each spectrum.

Data Correction

Correct the observed absorbance (

Data Analysis & Calculation of

Qualitative Analysis

-

Hypochromism: Calculate

.[1] Values >15% strongly suggest intercalation. -

Isosbestic Points: Overlay all spectra. A sharp isosbestic point (where all curves intersect) indicates a clean two-state equilibrium (Free

Bound) without side reactions or dimers.[1]

Quantitative Calculation (Intrinsic Binding Constant)

Use the Benesi-Hildebrand or Wolfe-Shimer equation modified for intrinsic binding. For modern rigorous analysis, use the following non-linear regression model:

1Where:

- = Ratio of DNA (base pairs) to Ligand concentration.[1]

- (Apparent change in extinction coefficient).[1]

- (Difference between fully bound and free ligand).

-

= Intrinsic Binding Constant (

Plot:

-

Slope:

[1] -

Intercept:

-

Calculate:

Note: For 9-aminoacridine derivatives, typical

Logic of Interaction (Mechanism)[2][6]

The following diagram illustrates the equilibrium states and the structural factors influencing the binding of 9-amino-2-acridinecarboxylic acid.

Figure 2: Mechanistic pathway of intercalation.[1] The 2-COOH group may form secondary hydrogen bonds in the groove, enhancing specificity compared to unsubstituted acridines.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Precipitation during titration | Ligand-DNA aggregation | Reduce Ligand concentration to <10 |

| No Isosbestic Point | Mixed binding modes | The ligand may be binding externally (groove) and intercalating. Restrict DNA range to lower ratios ( |

| Weak Hypochromism (<5%) | Groove binding or electrostatic only | The molecule may not be intercalating.[1] Confirm with Viscosity assay (intercalators increase viscosity; groove binders do not).[1] |

References

-

BenchChem. (2025).[1][2][4] An In-depth Technical Guide to the DNA Binding Properties of Acridine Homodimers.Link[1]

-

Sinha, R., et al. (1984).[1] Intercalation model for DNA-cross linking in a 1-nitro-9-aminoacridine derivative. Journal of Biomolecular Structure and Dynamics. Link

-

Murray, V., et al. (2021).[1] The DNA binding properties of 9-aminoacridine carboxamide Pt complexes.[5] Bioorganic & Medicinal Chemistry.[6][7] Link

-

Prus, P., et al. (2019).[1] Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines.[8] PMC. Link

-

Gao, F., et al. (2023).[1] UV absorbance titration to determine binding stoichiometry.[2][8][9] Chemistry Stack Exchange. Link

Sources

- 1. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Derivatives [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The DNA binding properties of 9-aminoacridine carboxamide Pt complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions of some nitro-derivatives of substituted 9-aminoacridine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure of 9-amino-[N-(2-dimethylamino)propyl]acridine-4-carboxamide bound to d(CGTACG)(2): a comparison of structures of d(CGTACG)(2) complexed with intercalatorsin the presence of cobalt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: Fluorescence Spectroscopy of 2-Substituted 9-Aminoacridines

Physicochemical Characterization and DNA Binding Protocols[1]

Abstract

This guide provides a rigorous technical framework for the spectroscopic characterization of 2-substituted 9-aminoacridine (9-AA) derivatives. While the parent 9-aminoacridine is a classic DNA intercalator, substitution at the 2-position (e.g., -OMe, -CH3, -Cl) critically modulates the compound's pKa, lipophilicity, and electronic distribution. These modifications directly influence DNA binding affinity and fluorescence quantum yield. This document details protocols for determining pKa values and DNA binding constants (

Photophysical Principles & Causality

To interpret the fluorescence data of 2-substituted 9-aminoacridines, one must understand the underlying electronic mechanisms.

1.1 Electronic Modulation by 2-Substitution

The 9-aminoacridine core exists in a tautomeric equilibrium between the amine and imine forms. However, in aqueous solution and when bound to DNA, the cationic amine form is predominant and biologically active.

-

Electron Donating Groups (EDGs) (e.g., 2-Methoxy, 2-Methyl): Generally increase the electron density of the acridine ring system. This typically results in a bathochromic (red) shift in emission and an increase in pKa, making the drug more protonated at physiological pH.

-

Electron Withdrawing Groups (EWGs) (e.g., 2-Chloro, 2-Nitro): Decrease electron density, often leading to hypsochromic (blue) shifts and lower pKa values.

1.2 Fluorescence Quenching Mechanism

Upon intercalation into double-stranded DNA (dsDNA), 9-AA derivatives exhibit significant fluorescence quenching.

-

Mechanism: The quenching is primarily driven by Photoinduced Electron Transfer (PET) from the guanine bases of DNA to the excited acridine fluorophore.

-

Implication: The degree of quenching is proportional to the binding affinity. Therefore, fluorescence loss is the quantitative readout for determining the binding constant (

).

Experimental Setup & Materials

2.1 Buffer Selection (Critical)

Fluorescence of acridines is highly pH-dependent.

-

SHE Buffer (Standard): 10 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.4.

-

Why: HEPES has negligible metal binding; NaCl mimics physiological ionic strength; EDTA prevents metal-ion quenching.

-

-

Stock Solutions: Dissolve 2-substituted 9-AA derivatives in DMSO (1-5 mM). Keep dark (light sensitive).

2.2 Instrumentation Settings

-

Excitation Wavelength (

): 400–425 nm (Determine via absorption scan). -

Emission Range: 430–600 nm.

-

Slit Widths: 2.5 nm / 2.5 nm (Adjust for signal, but keep narrow to resolve vibrational structure).

-

Temperature: 25°C (Thermostated cell holder required).

Protocol A: Spectrophotometric pKa Determination